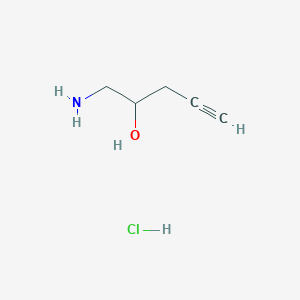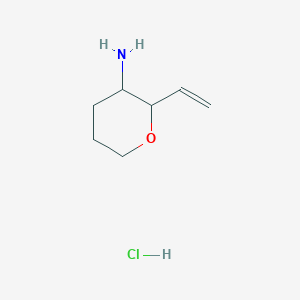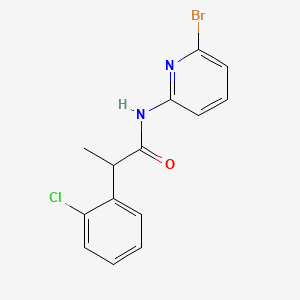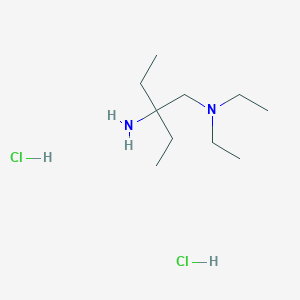![molecular formula C14H28N2O3 B12313517 (3S)-3-[(2-Amino-3-methylpentanamido)methyl]-5-methylhexanoic acid](/img/structure/B12313517.png)
(3S)-3-[(2-Amino-3-methylpentanamido)methyl]-5-methylhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-[(2-Amino-3-methylpentanamido)methyl]-5-methylhexanoic acid: is a complex organic compound characterized by its unique structure, which includes an amino group, a methyl group, and a hexanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-[(2-Amino-3-methylpentanamido)methyl]-5-methylhexanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of functional groups, followed by the formation of amide bonds through coupling reactions. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the carbonyl group in the hexanoic acid moiety, converting it to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (3S)-3-[(2-Amino-3-methylpentanamido)methyl]-5-methylhexanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound can be used to study protein-ligand interactions due to its ability to form stable amide bonds with proteins. It can also serve as a model compound for studying enzyme catalysis and substrate specificity.
Medicine: In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (3S)-3-[(2-Amino-3-methylpentanamido)methyl]-5-methylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
- (3S)-3-[(2-Amino-3-methylbutanamido)methyl]-5-methylhexanoic acid
- (3S)-3-[(2-Amino-3-methylpentanamido)methyl]-4-methylhexanoic acid
- (3S)-3-[(2-Amino-2-methylpentanamido)methyl]-5-methylhexanoic acid
Comparison: Compared to these similar compounds, (3S)-3-[(2-Amino-3-methylpentanamido)methyl]-5-methylhexanoic acid is unique due to its specific arrangement of functional groups and stereochemistry. This uniqueness can result in different reactivity, binding affinity, and biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C14H28N2O3 |
|---|---|
Molekulargewicht |
272.38 g/mol |
IUPAC-Name |
(3S)-3-[[(2-amino-3-methylpentanoyl)amino]methyl]-5-methylhexanoic acid |
InChI |
InChI=1S/C14H28N2O3/c1-5-10(4)13(15)14(19)16-8-11(6-9(2)3)7-12(17)18/h9-11,13H,5-8,15H2,1-4H3,(H,16,19)(H,17,18)/t10?,11-,13?/m0/s1 |
InChI-Schlüssel |
RKXTZRUEBBDKMD-AKJDGMEZSA-N |
Isomerische SMILES |
CCC(C)C(C(=O)NC[C@@H](CC(C)C)CC(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NCC(CC(C)C)CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12313454.png)

![6-Chloro-7-methyl-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B12313462.png)


![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313476.png)
![2-hydroxy-S-(4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}phenyl)ethane-1-sulfonamido](/img/structure/B12313480.png)
![1-(2-Methoxyphenyl)-5,5a,6,7,8,8a-hexahydro-4H-pyrrolo[3,4-e][1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B12313484.png)




